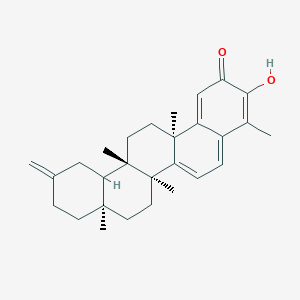

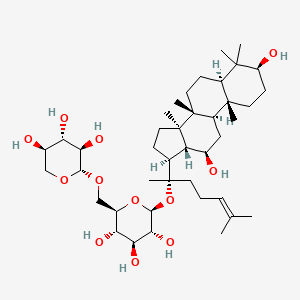

Gypenoside XIII

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El gipenosido XIII se puede sintetizar mediante biotransformación enzimática. Por ejemplo, una glucosidasa hidrolasa termófila de Fervidobacterium pennivorans se puede utilizar para transformar el gipenosido XLIX en gylongiposide I, que es estructuralmente similar al gipenosido XIII . La reacción generalmente ocurre a pH 6.0 y 80 °C durante 4 horas, con un rendimiento molar del 100%.

Métodos de producción industrial: La producción industrial de gipenosidos, incluido el gipenosido XIII, a menudo implica la extracción de Gynostemma pentaphyllum utilizando solventes como el etanol. El extracto se purifica luego utilizando técnicas como la cromatografía en columna para aislar gipenosidos específicos .

Análisis De Reacciones Químicas

Tipos de reacciones: El gipenosido XIII se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como los iones hidróxido.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en un medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Iones hidróxido en un medio alcalino.

Productos principales:

Oxidación: Derivados oxidados del gipenosido XIII.

Reducción: Formas reducidas del gipenosido XIII.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El gipenosido XIII tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros compuestos bioactivos.

Medicina: Se ha investigado por sus efectos neuroprotectores, protección cardiovascular y posibles propiedades anticancerígenas

Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

El gipenosido XIII ejerce sus efectos a través de diversas vías moleculares:

Neuroprotección: Implica mecanismos de antioxidación, antiinflamatorio y antiapoptótico.

Protección cardiovascular: Regula el metabolismo de los lípidos y protege contra la aterosclerosis al modular las vías mediadas por el receptor X farnesoide.

Anticancerígeno: Induce la apoptosis en las células cancerosas al inhibir la vía PI3K/AKT/mTOR y mejorar la inmunidad antitumoral de las células T al inhibir PD-L1.

Compuestos similares:

Gipenosido XVII: Conocido por sus efectos protectores cardiovasculares y su capacidad para atenuar la apoptosis endotelial.

Gipenosido LXXV: Exhibe propiedades antiinflamatorias y antifibróticas, particularmente en el contexto de la esteatohepatitis no alcohólica.

Gipenosido XLIX: Se ha estudiado por sus propiedades antivirales y su capacidad para transformarse en otros compuestos bioactivos.

Singularidad del gipenosido XIII: El gipenosido XIII destaca por su amplio espectro de actividades farmacológicas, que incluyen la neuroprotección, la protección cardiovascular y las posibles propiedades anticancerígenas. Su capacidad para modular múltiples vías moleculares lo convierte en un compuesto versátil en la investigación científica y las aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Gypenoside XVII: Known for its cardiovascular protective effects and ability to attenuate endothelial apoptosis.

Gypenoside LXXV: Exhibits anti-inflammatory and anti-fibrotic properties, particularly in the context of non-alcoholic steatohepatitis.

Gypenoside XLIX: Studied for its antiviral properties and ability to be transformed into other bioactive compounds.

Uniqueness of Gypenoside XIII: this compound stands out due to its broad spectrum of pharmacological activities, including neuroprotection, cardiovascular protection, and potential anti-cancer properties. Its ability to modulate multiple molecular pathways makes it a versatile compound in scientific research and therapeutic applications.

Propiedades

Fórmula molecular |

C41H70O12 |

|---|---|

Peso molecular |

755.0 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1 |

Clave InChI |

YNBYFOIDLBTOMW-IPTBNLQOSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |

SMILES isomérico |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R)-2-(6-bromo-1H-indol-3-yl)-1-carboxyethyl]-trimethylazanium](/img/structure/B1248261.png)

![(1aS,4aR,7R,8aS)-7-hydroxy-6,6-dimethyl-2-oxo-3-pentyl-1a,4a,7,8-tetrahydrooxireno[2,3-e]chromene-4-carbaldehyde](/img/structure/B1248267.png)

![(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1248269.png)

![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2S,3S)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1248271.png)